Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride
Overview
Description
Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride is a chemical compound with the molecular formula C9H18ClNO2. It is known for its white to off-white crystalline powder form and is primarily used in research settings . The compound is characterized by its specific stereochemistry, which is crucial for its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride typically involves the esterification of cis-2-amino-1-cyclohexanecarboxylic acid with ethanol, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the desired stereochemistry is maintained .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories under controlled conditions. The process involves precise measurements and conditions to maintain the integrity of the compound’s stereochemistry and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.
Biology: Studied for its potential interactions with biological molecules and enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl trans-2-amino-1-cyclohexanecarboxylate hydrochloride
- Methyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride
- Ethyl cis-2-amino-1-cyclopentanecarboxylate hydrochloride
Uniqueness
This compound is unique due to its specific cis-stereochemistry, which influences its reactivity and interactions with other molecules. This stereochemistry is crucial for its applications in chiral synthesis and its potential biological activity.
Properties
IUPAC Name |
ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-5-3-4-6-8(7)10;/h7-8H,2-6,10H2,1H3;1H/t7-,8+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQSOBPCWYVZSW-WLYNEOFISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCC1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCC[C@@H]1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1127-99-7, 180979-17-3 | |
Record name | Cyclohexanecarboxylic acid, 2-amino-, ethyl ester, hydrochloride (1:1), (1R,2S)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1127-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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